5-fluoro-N2-nitroquinazoline-2,4-diamine
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Overview
Description
5-fluoro-N2-nitroquinazoline-2,4-diamine is a chemical compound with the molecular formula C8H6FN5O2 and a molecular weight of 223.167 g/mol
Mechanism of Action
Target of Action
The primary targets of 5-fluoro-N2-nitroquinazoline-2,4-diamine are cyclin-dependent kinases, specifically CDK2 and CDK9 . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapeutics .
Mode of Action
This compound interacts with its targets, CDK2 and CDK9, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
The inhibition of CDK2 and CDK9 by this compound affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this disruption can include apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of the cell cycle, leading to cell cycle arrest and potentially apoptosis . These effects can result in the reduction of cell viability and proliferation, particularly in cancer cells .
Preparation Methods
The synthesis of 5-fluoro-N2-nitroquinazoline-2,4-diamine involves several steps, typically starting with the preparation of the quinazoline core. One common method includes the nitration of quinazoline derivatives followed by fluorination. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-fluoro-N2-nitroquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 5-fluoro-N2-aminoquinazoline-2,4-diamine.
Substitution: The fluorine and nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-fluoro-N2-nitroquinazoline-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: It is used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
5-fluoro-N2-nitroquinazoline-2,4-diamine can be compared with other quinazoline derivatives, such as:
5-fluoroquinazoline-2,4-diamine: Lacks the nitro group, which may result in different biological activities.
N2-nitroquinazoline-2,4-diamine:
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: A similar compound with different substituents, showing potent inhibitory activities against specific kinases.
The uniqueness of this compound lies in its specific combination of fluorine and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-amino-5-fluoroquinazolin-2-yl)nitramide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN5O2/c9-4-2-1-3-5-6(4)7(10)12-8(11-5)13-14(15)16/h1-3H,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUSVCNOLMOZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)N[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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